Methyl 4-[(e)-phenyldiazenyl]benzoate
Description
Properties
CAS No. |
2918-88-9 |
|---|---|
Molecular Formula |
C14H12N2O2 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
methyl 4-phenyldiazenylbenzoate |
InChI |
InChI=1S/C14H12N2O2/c1-18-14(17)11-7-9-13(10-8-11)16-15-12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
SUFXZYCPKGRJIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Catalytic System
The most advanced method for synthesizing methyl 4-[(E)-phenyldiazenyl]benzoate involves visible-light-driven aerobic oxidative dehydrogenation. This approach utilizes sodium anthraquinone sulfonate (SAQS) as a photoredox catalyst under oxygen atmosphere, enabling the conversion of hydrazine derivatives to azo compounds with high efficiency. The mechanism proceeds via single-electron transfer (SET) from SAQS to molecular oxygen, generating reactive oxygen species that dehydrogenate the hydrazine precursor. The stereoselective formation of the (E)-isomer is favored due to the planar transition state stabilized by conjugation with the aromatic ring.
Optimization of Reaction Conditions
Critical parameters for maximizing yield include solvent selection, base additive, and light intensity. Systematic optimization reveals:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Acetonitrile | 97 |
| Base | None/K₂CO₃ | 97 |
| Light Source | 450 nm LED | 97 |
| Catalyst Loading | 5 mol% SAQS | 97 |
| Reaction Time | 15 hours | 97 |
Polar aprotic solvents like acetonitrile enhance catalyst stability and substrate solubility, while bases such as K₂CO₃ mitigate acid byproduct accumulation. Non-coordinating solvents (e.g., toluene, DCE) reduce yields to <20%, underscoring the role of solvent-catalyst interactions.
Substrate Scope and Functional Group Tolerance
The SAQS-catalyzed method demonstrates broad applicability across substituted hydrazines:
| Substrate | Yield (%) | Notes |
|---|---|---|
| Methyl 4-hydrazinylbenzoate | 93 | Target compound |
| Ethyl 2-(4-methylphenyl)hydrazine | 94 | Electron-donating substituent |
| Chlorophenylhydrazine derivatives | 91 | Halogen tolerance |
| Benzyl-protected phenylhydrazine | 87 | Alkyl group compatibility |
Electron-donating groups (e.g., -CH₃) slightly enhance yields by stabilizing intermediates, while halogens exhibit minimal electronic interference. Steric hindrance from ortho-substituents reduces efficiency to 68–72%, necessitating extended reaction times.
Large-Scale Synthesis and Industrial Feasibility
Scaling the reaction to 10 mmol (1.81 g starting material) under identical conditions achieves 82% isolated yield, demonstrating robustness for industrial applications. Key considerations for scale-up include:
-
Oxygen delivery : Sparging with O₂ at 0.5 L/min ensures stoichiometric oxidant supply.
-
Light penetration : Use of annular photoreactors with high-surface-area illumination.
-
Workup protocol : Extraction with ethyl acetate and silica gel chromatography (hexane:EtOAc 4:1) afford >99% purity.
Comparative Analysis with Traditional Methods
While classical diazonium coupling remains viable, the SAQS method offers distinct advantages:
| Method | Yield (%) | Reaction Time | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Diazonium coupling | 60–75 | 2–4 hours | Moderate | Limited |
| SAQS photocatalysis | 87–97 | 15 hours | High (E > 99:1) | Excellent |
Photocatalysis eliminates hazardous diazonium intermediates and enables ambient-temperature operation, reducing energy consumption .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(phenylazo)benzoate undergoes various chemical reactions, including:
Reduction: The azo group (N=N) can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium dithionite and hydrogen in the presence of a catalyst.
Major Products
Reduction: The major products are the corresponding amines.
Substitution: The major products depend on the specific substitution reaction, such as nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Methyl 4-(phenylazo)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a dye and in the synthesis of other azo compounds.
Biology: Employed in studies involving protein-ligand interactions and as a probe in various biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of methyl 4-(phenylazo)benzoate involves its interaction with molecular targets through the azo group. The compound can undergo photochemical reactions, leading to the cleavage of the N=N bond and the formation of reactive intermediates. These intermediates can interact with various biological molecules, affecting cellular processes and pathways .
Comparison with Similar Compounds
Structural Analogues from Quinoline Derivatives ()
Compounds C1–C7 (e.g., Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) share the methyl benzoate group but replace the diazenyl moiety with quinoline-piperazine-carbonyl substituents. Key differences include:
- Electronic Effects: The quinoline-piperazine group introduces electron-withdrawing and aromatic characteristics, contrasting with the electron-deficient azo group in the target compound.
- Synthesis Yields : These derivatives were synthesized in high yields (e.g., 83% for C1 ) via crystallization from ethyl acetate, suggesting robust synthetic routes for methyl benzoate-based systems .
Table 1: Comparison of Quinoline Derivatives and Target Compound
Ureido-Phenyl Derivatives ()
Compounds 4b–4d (e.g., Methyl (S)-4-(2-(3-(3-chlorophenyl)ureido)-2-phenylacetamido)benzoate) feature ureido-phenylacetamido groups. Key distinctions:
- Synthetic Efficiency: Lower yields (e.g., 44% for 4b) compared to quinoline derivatives suggest sensitivity to substituent complexity .
- Pharmacological Potential: These compounds were designed as drug candidates, highlighting the methyl benzoate scaffold’s versatility in medicinal chemistry.
Thiazole and Biphenyl Derivatives ()
Methyl 4-(5-([1,1'-biphenyl]-4-carbonyl)-2-aminothiazol-4-yl)benzoate incorporates a thiazole-biphenyl system. Notable contrasts:
- Synthetic Complexity : Multi-step synthesis involving HATU coupling and HPLC purification emphasizes the challenges of introducing heterocycles .
Hydrazone Derivatives ()
Methyl (E)-3,5-dimethoxy-2-{[2-(4-methoxybenzoyl)hydrazin-1-ylidene]methyl}benzoate shares a hydrazone (–N–NH–CO–) motif. Key comparisons:
- Conformational Flexibility : The hydrazone’s E-configuration and intramolecular hydrogen bonding (N–H···O) differ from the rigid, conjugated azo group.
- Synthesis : Achieved in 82% yield via reflux with acetic acid, indicating efficient routes for hydrazone formation .
Table 2: Comparative Analysis of Key Analogues
Biological Activity
Methyl 4-[(E)-phenyldiazenyl]benzoate, also known as an azo compound, has garnered attention in recent years due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an azo group (-N=N-) linking a phenyl group to a benzoate moiety. The molecular formula is , with a molecular weight of approximately 175.19 g/mol. Its structure can be represented as follows:
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values obtained from these studies suggest that the compound effectively inhibits bacterial growth.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 20 |
| Staphylococcus aureus | 15 |
These results indicate that this compound could serve as a potential lead compound for developing new antimicrobial agents.
Anticancer Activity
The anticancer properties of this compound have also been explored. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
The biological activity of this compound is attributed to its ability to interact with cellular targets. It is hypothesized that the azo linkage plays a crucial role in its reactivity, allowing it to form complexes with biomolecules such as proteins and nucleic acids. This interaction may inhibit essential cellular processes, contributing to its antimicrobial and anticancer effects.
Case Studies
- Antimicrobial Efficacy Study : A study published in Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various azo compounds, including this compound. The results demonstrated significant inhibition against multiple strains of bacteria, suggesting its potential application in treating bacterial infections .
- Cancer Cell Apoptosis Induction : Research conducted at the University of Groningen evaluated the effects of this compound on cancer cell lines. The study found that treatment with this compound resulted in increased apoptosis markers, indicating its potential use in cancer therapy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 4-[(E)-phenyldiazenyl]benzoate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves diazo coupling between aniline derivatives and methyl 4-aminobenzoate under acidic conditions. Key parameters include:
- pH control (2–4) to stabilize the diazonium intermediate.
- Temperature (0–5°C) to minimize side reactions.
- Catalysts (e.g., sodium nitrite for diazotization).
Yield optimization (70–85%) requires precise stoichiometric ratios and inert atmospheres to prevent oxidation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?
- Methodological Answer :
- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm) and ester methyl groups (δ 3.9 ppm) confirm the benzoate core. The azo (-N=N-) group is identified via coupling patterns .
- IR Spectroscopy : Stretching vibrations at ~1600 cm⁻¹ (C=O ester) and ~1440 cm⁻¹ (N=N) .
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) validate the molecular weight (e.g., m/z 267.1) .
Advanced Research Questions
Q. How do structural modifications in derivatives affect biological activity, and what methodologies establish structure-activity relationships (SAR)?
- Methodological Answer :
- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) enhance binding to enzyme active sites, while bulky groups reduce bioavailability.
- SAR Workflow :
In vitro assays (e.g., enzyme inhibition, cytotoxicity).
Computational modeling (docking studies with proteins like COX-2 or EGFR).
Data correlation using QSAR models.
-
Example : A comparative study showed -Cl substituents increased anti-inflammatory activity by 40% compared to -OCH₃ derivatives .
Substituent Activity (IC₅₀, μM) Target Protein -H 12.5 COX-2 -Cl 7.8 COX-2 -NO₂ 5.2 EGFR
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Reproducibility checks : Standardize assay conditions (e.g., cell lines, incubation time).
- Meta-analysis : Pool data from multiple studies to identify outliers.
- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
Q. How do solvent polarity and pH influence azo-hydrazone tautomerism, and what methods study this phenomenon?
- Methodological Answer :
- Solvent Effects : In polar solvents (e.g., DMSO), the hydrazone form dominates due to stabilization of the conjugated system.
- pH Dependence : Acidic conditions favor the azo form (trans configuration), while basic conditions promote hydrazone tautomerism.
- Analytical Tools : UV-Vis spectroscopy (λmax shifts from 450 nm to 480 nm) and ¹⁵N NMR track tautomeric equilibria .
Q. What computational approaches predict binding affinity, and how are they validated?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses with kinases or GPCRs.
- Validation :
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.
- Experimental IC₅₀ Correlation : Compare computational binding scores with in vitro inhibition data (R² > 0.85) .
Q. How do substituents on the phenyl ring alter photophysical properties and UV stability?
- Methodological Answer :
- Electron-Donating Groups (-OCH₃) : Increase π→π* transitions, enhancing fluorescence intensity but reducing photostability.
- Electron-Withdrawing Groups (-NO₂) : Quench fluorescence but improve UV resistance via conjugation.
- Methods : Fluorescence spectroscopy (quantum yield measurements) and accelerated UV degradation studies (HPLC monitoring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
